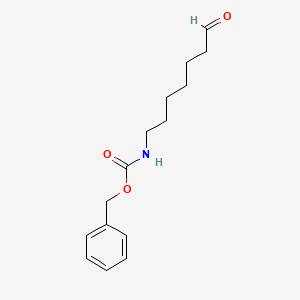

Benzyl (7-oxoheptyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(7-oxoheptyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-12-8-3-1-2-7-11-16-15(18)19-13-14-9-5-4-6-10-14/h4-6,9-10,12H,1-3,7-8,11,13H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGHGYDTRIXYKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Benzyl 7 Oxoheptyl Carbamate

Reactivity of the N-Benzyloxycarbonyl (Cbz) Moiety

The N-benzyloxycarbonyl group, commonly abbreviated as Cbz or Z, was introduced by Leonidas Zervas and Max Bergmann and became a cornerstone in the field of peptide synthesis. total-synthesis.com It protects amines by converting them into less reactive carbamates. total-synthesis.commasterorganicchemistry.com The core of its reactivity lies in the lability of the benzylic C-O bond, which allows for its removal under specific conditions to liberate the free amine. masterorganicchemistry.com

Catalytic hydrogenolysis is the most common and mildest method for Cbz group removal. highfine.com The reaction proceeds by the cleavage of the benzyl-oxygen bond, typically using a heterogeneous catalyst, most often palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). masterorganicchemistry.comtaylorfrancis.com This process generates a transient and unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the deprotected primary amine, carbon dioxide, and toluene. taylorfrancis.com

Transfer hydrogenation offers a practical alternative to the use of pressurized hydrogen gas. capes.gov.br In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the catalyst. organic-chemistry.org This approach is considered user-friendly and avoids the hazards associated with hydrogen cylinders. capes.gov.brresearchgate.net Various hydrogen donors have been proven effective. highfine.com

Table 1: Conditions for Cbz Deprotection via Hydrogenolysis

| Method | Catalyst | Hydrogen Source | Solvent | Key Features | References |

|---|---|---|---|---|---|

| Catalytic Hydrogenolysis | 10% Pd/C | H₂ (gas) | Methanol (B129727) (MeOH), Ethanol (EtOH), Ethyl Acetate (B1210297) (EtOAc) | Standard, mild, and efficient method. masterorganicchemistry.comthalesnano.com | total-synthesis.commasterorganicchemistry.comthalesnano.com |

| Transfer Hydrogenation | 10% Pd/C | Ammonium formate (B1220265) (HCOONH₄) | Isopropanol (i-PrOH) | Rapid, mild, and suitable for microwave-assisted reactions. thieme-connect.com | highfine.comthieme-connect.comthieme-connect.de |

| Transfer Hydrogenation | 10% Pd/C | Formic acid (HCOOH) | Methanol (MeOH) | Fast and simple removal, though may require higher catalyst loading. organic-chemistry.org | highfine.comorganic-chemistry.org |

| Transfer Hydrogenation | 10% Pd/C | 1,4-Cyclohexadiene | N/A | Limits hydrogen availability, useful in presence of other reducible groups. organic-chemistry.org | capes.gov.brorganic-chemistry.org |

| Transfer Hydrogenation | 10% Pd/C | Triethylsilane (TES) | Methanol (MeOH), Chloroform (B151607) | Rapid (often <10 min) and mild; avoids acidic or basic conditions. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.org |

| Transfer Hydrogenation | Nickel Boride (in situ from NiCl₂/NaBH₄) | Sodium Borohydride (B1222165) (NaBH₄) | Methanol (MeOH) | Chemoselective; tolerates halides, esters, and Boc groups. iaea.org | iaea.org |

| Mixed Catalyst System | Pd/C + Niobic Acid-on-Carbon (Nb₂O₅/C) | H₂ (gas) | N/A | Significantly facilitates deprotection compared to Pd/C alone. nih.gov | nih.gov |

While the Cbz group is generally stable to mild acids, it can be cleaved under harsh acidic conditions. total-synthesis.com This method is often employed when the substrate contains functional groups that are sensitive to hydrogenolysis, such as alkenes or alkynes, or when the catalyst could be poisoned by moieties like thioethers. highfine.com

The mechanism typically involves protonation of the carbamate (B1207046) oxygen, followed by cleavage of the benzyl (B1604629) C-O bond. total-synthesis.com Strong acids like hydrogen bromide (HBr) in acetic acid or trimethylsilyl (B98337) iodide (TMSI) are commonly used. total-synthesis.comhighfine.com However, TMSI is highly reactive and may lack selectivity, cleaving other groups like esters and ethers. acs.orgacs.org A more recent development involves the use of Lewis acids in specialized solvents, offering a milder alternative.

Table 2: Acidic Systems for Cbz Deprotection

| Reagent(s) | Solvent | Mechanism/Notes | References |

|---|---|---|---|

| Hydrogen Bromide (HBr) | Acetic Acid (AcOH) | Classic strong acid method; cleaves the Cbz group to release the amine, carbon dioxide, and benzyl bromide. researchgate.net | total-synthesis.comhighfine.comresearchgate.net |

| Trimethylsilyl Iodide (TMSI) | N/A | A powerful Lewis acid for deprotection, but can be non-selective. acs.org By-product benzyl iodide is a potent alkylating agent. scientificupdate.com | highfine.comacs.orgscientificupdate.com |

| Aluminum Chloride (AlCl₃) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | A novel, mild method that selectively deprotects N-Cbz in the presence of sensitive groups like nitro, halogens, and N/O-benzyl groups. acs.org | acs.org |

Oxidative cleavage provides another pathway for Cbz deprotection, suitable for substrates that are incompatible with either reductive or strongly acidic conditions. These methods often involve reagents that can selectively oxidize the benzylic position. For instance, benzylic ethers can be oxidatively cleaved by reagents such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) or through the generation of bromo radicals. organic-chemistry.org Ozone has also been reported for the oxidative removal of benzyl ether protective groups. organic-chemistry.org For Cbz groups specifically, visible-light-mediated protocols using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been explored, although partial cleavage may occur. mpg.de

Research continues to yield novel methods for Cbz removal that offer improved chemoselectivity and milder reaction conditions. These emerging techniques provide valuable alternatives to traditional protocols.

Table 3: Emerging and Alternative Cbz Deprotection Methods

| Method Type | Reagents | Key Features | References |

|---|---|---|---|

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ in DMA | Relies on an Sₙ2 attack by the thiol at the benzylic carbon. Superior for substrates with functionalities sensitive to hydrogenolysis or strong acids. organic-chemistry.orgacs.orgscientificupdate.comorganic-chemistry.org | organic-chemistry.orgacs.orgscientificupdate.comorganic-chemistry.org |

| Alcohol-Mediated Deprotection | Methanol, Ethanol, or tert-Butanol | A simple and mild method, particularly effective for N-Cbz protected heterocyclic compounds like imidazoles and pyrazoles. ingentaconnect.comresearchgate.net | ingentaconnect.comresearchgate.net |

| Radical-Mediated Deprotection | Tributylstannyl radical (n-Bu₃SnH-AIBN) | Unprecedented method that selectively cleaves Cbz groups from amides and nitrogen heterocycles, while leaving Cbz-protected basic amines unaffected. acs.org | acs.org |

| Photocleavage | Light-sensitive protecting groups | An emerging trend involving groups that can be removed under mild conditions using light, offering high orthogonality. numberanalytics.com | numberanalytics.com |

Beyond simple deprotection, the Cbz-protected nitrogen can undergo transformations that convert the carbamate into a different functional group. These interconversions expand the synthetic utility of the Cbz group beyond its role as a temporary protecting element.

One notable transformation is the exhaustive reduction of the carbamate. Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) reduces the carbamate functionality to furnish an N-methylamine, effectively using the Cbz group as a masked N-methyl group. total-synthesis.com

Another significant interconversion involves the direct transformation of the carbamate into an amide. N-Cbz protected amines can undergo rhodium-catalyzed coupling with arylboroxines to form secondary benzamides, a reaction that tolerates acid-labile and reducible functional groups. organic-chemistry.org Furthermore, the conversion of a carbamate into a tertiary amine has been demonstrated using trimethylsilyl iodide followed by treatment with a base. organic-chemistry.org These transformations highlight the versatility of the carbamate moiety in constructing complex nitrogen-containing molecules. fiveable.memit.edu

Deprotection Strategies for the Benzyl Carbamate Group.

Oxidative Deprotection Techniques.

Reactivity of the Ketone Functionality within the Heptyl Chain.

The ketone group in Benzyl (7-oxoheptyl)carbamate is a key site for various chemical modifications. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent α-carbons possess acidic protons that can be removed to form enolates.

The carbonyl group of the ketone can be reduced to a secondary alcohol, yielding Benzyl (7-hydroxyheptyl)carbamate. This transformation can be achieved using various reducing agents.

Commonly employed reagents for this reduction include hydride-based reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol. The choice of reagent can influence the selectivity and reaction conditions. Sodium borohydride is a milder reducing agent and can be used in protic solvents like methanol or ethanol, while lithium aluminum hydride is a much stronger reducing agent and requires anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran.

Catalytic hydrogenation is another effective method for the reduction of the ketone. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction conditions, including pressure, temperature, and choice of catalyst and solvent, can be optimized to achieve high yields of the desired alcohol.

A related transformation is reductive amination, where the ketone first reacts with an amine to form an imine or enamine intermediate, which is then reduced in situ to form a new amine. This one-pot procedure is a powerful tool for the synthesis of N-substituted derivatives.

Table 1: Reductive Transformations of Benzyl (7-oxoheptyl)carbamate

| Reagent/Catalyst | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | Benzyl (7-hydroxyheptyl)carbamate | Hydride Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | Benzyl (7-hydroxyheptyl)carbamate | Hydride Reduction |

| H₂/Pd, Pt, or Ni | Benzyl (7-hydroxyheptyl)carbamate | Catalytic Hydrogenation |

| Amine + Reducing Agent | N-Substituted Benzyl (7-aminoheptyl)carbamate | Reductive Amination |

While the ketone itself is in a relatively high oxidation state, the adjacent methylene (B1212753) groups can be subject to oxidation under certain conditions. More significantly, the ketone can undergo oxidative cleavage reactions.

One important oxidative transformation is the Baeyer-Villiger oxidation, where the ketone is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid catalyst. This reaction inserts an oxygen atom between the carbonyl carbon and one of the adjacent alkyl carbons, resulting in the formation of an ester. For Benzyl (7-oxoheptyl)carbamate, this would lead to the formation of an ester derivative. The regioselectivity of the oxygen insertion is dependent on the migratory aptitude of the adjacent alkyl groups.

The electrophilic carbonyl carbon of Benzyl (7-oxoheptyl)carbamate readily undergoes addition reactions with a wide variety of nucleophiles. youtube.com These reactions are fundamental to the construction of more complex molecular architectures.

Common nucleophiles include organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). These reactions result in the formation of a tertiary alcohol after an aqueous workup. For example, reaction with methylmagnesium bromide would yield Benzyl (7-hydroxy-7-methyloctyl)carbamate.

Condensation reactions with primary amines lead to the formation of imines (Schiff bases), while reaction with secondary amines can yield enamines. These reactions are typically catalyzed by an acid and involve the elimination of a water molecule. The formation of imines and enamines can be a crucial step in the further functionalization of the molecule.

Other important nucleophilic additions include the formation of acetals and ketals through the reaction with alcohols in the presence of an acid catalyst. This reaction is often used as a method to protect the ketone functionality during reactions at other sites of the molecule. Cyanohydrin formation, through the addition of hydrogen cyanide or a cyanide salt, introduces a nitrile and a hydroxyl group at the former carbonyl carbon.

The α-carbons adjacent to the ketone in Benzyl (7-oxoheptyl)carbamate are acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

The aldol (B89426) reaction involves the reaction of the enolate with an aldehyde or another ketone. For instance, the enolate of Benzyl (7-oxoheptyl)carbamate could react with benzaldehyde (B42025) in a crossed aldol condensation to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone.

Alkylation of the enolate can be achieved by treating it with an alkyl halide. This allows for the introduction of various alkyl groups at the α-position. The choice of base, solvent, and temperature can influence the regioselectivity of the alkylation if the two α-positions are not equivalent.

Nucleophilic Addition and Condensation Reactions at the Ketone.

Transformations of the Alkyl Chain of Benzyl (7-oxoheptyl)carbamate.

Beyond the reactivity of the ketone, the alkyl chain of Benzyl (7-oxoheptyl)carbamate can also undergo specific transformations, although these are generally less common than reactions at the carbonyl group.

Selective substitution on the saturated alkyl chain is challenging but can be achieved under specific conditions, often involving radical-mediated processes. For instance, free radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a halogen atom onto the alkyl chain. The position of halogenation is influenced by the stability of the resulting radical intermediate.

Modifications and Chain Extension/Contraction Strategies

The chemical reactivity of Benzyl (7-oxoheptyl)carbamate is primarily centered around its two key functional groups: the terminal aldehyde and the benzyl carbamate-protected amine. The presence of the benzyloxycarbonyl (Cbz) protecting group allows for selective transformations at the aldehyde terminus while keeping the amino group unreactive. masterorganicchemistry.com This section explores the modification of the aldehyde, as well as strategies to extend or shorten the seven-carbon aliphatic chain.

Modifications of the Aldehyde Terminus

The aldehyde group is a versatile functional handle that can be readily converted into other functionalities, such as alcohols, carboxylic acids, or more complex amines, without affecting the Cbz-protected nitrogen.

Oxidation to Carboxylic Acid: The terminal aldehyde of Benzyl (7-oxoheptyl)carbamate can be oxidized to the corresponding carboxylic acid, yielding N-Cbz-7-aminoheptanoic acid. broadpharm.com This transformation can be achieved using various oxidizing agents. While strong oxidants like potassium permanganate (B83412) are effective, milder, more selective methods are often preferred to avoid potential side reactions. evitachem.com Catalytic systems, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite (B82951) (NaOCl) and sodium chlorite (B76162) (NaClO2), are known to efficiently oxidize primary alcohols and aldehydes to carboxylic acids with high chemoselectivity. organic-chemistry.org This method is particularly useful for substrates with sensitive functional groups. organic-chemistry.org The resulting N-Cbz-7-aminoheptanoic acid is a useful intermediate, where the carboxylic acid can undergo further reactions, and the amine can be deprotected via hydrogenolysis. broadpharm.com

Reduction to Alcohol: The aldehyde can be reduced to a primary alcohol, forming Benzyl (7-hydroxyheptyl)carbamate. Standard reducing agents like sodium borohydride (NaBH₄) are well-suited for this conversion, as they are selective for aldehydes and ketones and will not affect the carbamate group. evitachem.com This transformation converts the electrophilic aldehyde into a nucleophilic alcohol, opening pathways for further functionalization, such as ether or ester formation.

Reductive Amination: To introduce further nitrogen-containing functional groups and modify the chain terminus, reductive amination is a powerful strategy. masterorganicchemistry.com This one-pot reaction involves the condensation of the aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to a more substituted amine. harvard.edubeilstein-journals.org Reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are highly effective for this purpose because they are selective for the protonated imine over the starting aldehyde. masterorganicchemistry.comharvard.edu This method avoids the problems of over-alkylation often encountered when using alkyl halides. masterorganicchemistry.com For instance, reacting Benzyl (7-oxoheptyl)carbamate with an amine like benzylamine (B48309) in the presence of NaBH₃CN would yield the corresponding secondary amine at the end of the heptyl chain.

| Reaction Type | Reagent(s) | Product | Reference(s) |

| Oxidation | TEMPO, NaOCl, NaClO₂ | N-Cbz-7-aminoheptanoic acid | organic-chemistry.org, broadpharm.com |

| Reduction | Sodium borohydride (NaBH₄) | Benzyl (7-hydroxyheptyl)carbamate | evitachem.com |

| Reductive Amination | R¹R²NH, NaBH₃CN or NaBH(OAc)₃ | Benzyl (7-(R¹R²N)-heptyl)carbamate | harvard.edu, masterorganicchemistry.com, beilstein-journals.org |

Chain Extension Strategies

The aliphatic chain of Benzyl (7-oxoheptyl)carbamate can be elongated through various carbon-carbon bond-forming reactions at the aldehyde position.

Wittig Olefination: The Wittig reaction is a widely used and effective method for chain extension of N-protected amino aldehydes. nih.govuoa.grpsu.edu This reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent), which converts the carbonyl group into a carbon-carbon double bond. nih.govthieme-connect.com For example, reaction with an ylide like hexylidenetriphenylphosphorane would extend the chain, forming an unsaturated thirteen-carbon amino-alkene. The geometry of the resulting double bond can often be controlled by the specific type of ylide and reaction conditions used. psu.edu Subsequent catalytic hydrogenation of the alkene would yield a saturated, fully extended alkyl chain. This approach is valuable for synthesizing long-chain diamines and polyamines from amino acid precursors. nih.govpsu.eduresearchgate.net

Grignard and Organolithium Additions: Carbon-carbon bonds can also be formed by the addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), to the aldehyde. nih.govmasterorganicchemistry.com This reaction produces a secondary alcohol, extending the carbon skeleton by the length of the alkyl or aryl group from the organometallic reagent. acs.orgresearchgate.net For example, adding ethylmagnesium bromide would create a nine-carbon chain with a secondary alcohol at the C-7 position. This newly formed alcohol can then be oxidized to a ketone if desired, providing another functional handle for further modification. It is crucial that the N-protecting group remains stable under the basic conditions of the Grignard reaction; the Cbz group is generally suitable for this purpose. nih.gov

| Reaction Type | Reagent(s) | Intermediate Product | Final Product (after further steps) | Reference(s) |

| Wittig Olefination | Ph₃P=CHR | Benzyl ((Z/E)-alkenyl)carbamate | Benzyl (alkyl)carbamate (after hydrogenation) | nih.gov, uoa.gr, thieme-connect.com, psu.edu |

| Grignard Addition | R-MgX, then H₃O⁺ | Benzyl (7-hydroxy-alkyl)carbamate | Benzyl (7-oxo-alkyl)carbamate (after oxidation) | nih.gov, acs.org, masterorganicchemistry.com |

Chain Contraction Strategies

Shortening the carbon chain of Benzyl (7-oxoheptyl)carbamate requires multi-step synthetic sequences, as direct chain cleavage is not straightforward.

Oxidative Cleavage: A common strategy for chain shortening involves the oxidative cleavage of a C=C double bond. This can be achieved by first converting the aldehyde into a terminal alkene via a one-carbon Wittig reaction (e.g., using methylenetriphenylphosphorane). The resulting terminal alkene can then be subjected to ozonolysis (O₃ followed by a reductive or oxidative workup) to cleave the double bond, yielding an aldehyde with a one-carbon shorter chain.

Another approach involves the oxidative cleavage of a 1,2-diol. organic-chemistry.org The starting aldehyde could be first subjected to a reaction to form an α-hydroxy aldehyde, which is then reduced to the 1,2-diol. Certain organocatalytic systems, using reagents like 1-Me-AZADO with NaOCl and NaClO₂, can facilitate the one-pot oxidative cleavage of terminal 1,2-diols to furnish a carboxylic acid that is one carbon shorter than the starting material. organic-chemistry.org This method has been successfully applied to N-protected amino diols without causing epimerization. organic-chemistry.org

Schmidt Reaction Analogue: While the classical Schmidt reaction on a ketone (derived from the starting aldehyde) would typically be used to insert a nitrogen atom and form a lactam, modifications of this logic could be envisioned for chain degradation. chemicalforums.com For instance, a Baeyer-Villiger oxidation of a ketone formed from the aldehyde (via Grignard addition and subsequent oxidation) would yield an ester. Hydrolysis of this ester followed by further degradation of the resulting carboxylic acid (e.g., via a Curtius or Hofmann rearrangement) could lead to a shortened chain, although this is a lengthy and complex route. A more direct synthetic route to a shorter chain amino acid would likely be preferred if available. chemicalforums.comgoogle.com

| Strategy | Key Intermediate(s) | Key Reaction(s) | Resulting Structure | Reference(s) |

| Olefination-Ozonolysis | Terminal Alkene | Wittig Reaction, Ozonolysis | Aldehyde (one carbon shorter) | thieme-connect.com |

| Diol Cleavage | 1,2-Diol | Hydroxylation, Reduction, Oxidative Cleavage | Carboxylic Acid (one carbon shorter) | organic-chemistry.org |

Applications of Benzyl 7 Oxoheptyl Carbamate and Its Derivatives in Advanced Organic Synthesis

Utility as a Foundational Synthetic Intermediate and Chemical Building Block

Benzyl (B1604629) (7-oxoheptyl)carbamate and its closely related analogues are recognized as valuable chemical building blocks in organic synthesis. evitachem.combldpharm.com The compound's utility stems from its bifunctional nature, possessing both a reactive carbonyl group and a stable, protected primary amine. medchemexpress.com This dual functionality allows it to serve as a versatile linker or intermediate, capable of participating in a variety of chemical transformations. evitachem.com

The benzyl carbamate (B1207046) moiety is a widely used protecting group for amines, known as the Cbz or Z group. masterorganicchemistry.comwikipedia.org It renders the otherwise reactive amine nucleophile inert to a wide array of reaction conditions, thereby allowing for selective chemistry to be performed on the other end of the molecule. organic-chemistry.org Simultaneously, the terminal 7-oxo group, typically an aldehyde, provides a reactive handle for nucleophilic additions, condensations, and other carbonyl chemistry. medchemexpress.com For instance, the aldehyde can readily react with hydrazines or hydrazides to form acyl hydrazone linkages, a common strategy in bioconjugation and medicinal chemistry. medchemexpress.com This combination of a stable, protected amine and a reactive carbonyl makes Benzyl (7-oxoheptyl)carbamate an ideal starting material for synthesizing more complex molecules. evitachem.com

| Property | Description |

| Functional Group 1 | 7-Oxo (Aldehyde) |

| Reactivity | Electrophilic; undergoes nucleophilic addition, condensation, etc. |

| Functional Group 2 | Benzyl Carbamate (Cbz-protected amine) |

| Reactivity | Largely inert; amine is protected. Deprotection via hydrogenolysis. medchemexpress.commasterorganicchemistry.com |

| Role | Bifunctional linker, synthetic intermediate, chemical building block. evitachem.commedchemexpress.com |

Strategic Incorporation into Complex Molecular Architectures

The distinct reactivity of its two functional ends makes Benzyl (7-oxoheptyl)carbamate a strategic component for incorporation into larger, more complex molecules, including natural products and biologically active compounds.

The architecture of Benzyl (7-oxoheptyl)carbamate is particularly amenable to strategies employed in the total synthesis of natural products. Six-membered nitrogen heterocycles, for example, are common motifs in naturally occurring compounds. beilstein-journals.org In a relevant synthetic approach, a benzyl carbamate-protected homoallylic amine was generated in a one-pot, three-component reaction and subsequently used as a precursor for ring-closing metathesis to create a dihydropyridinone framework. beilstein-journals.org This demonstrates how the Cbz-protected amine can be carried through multiple steps while another part of the molecule is elaborated into a key heterocyclic core.

Furthermore, carbamates in general have been shown to be valuable intermediates in the synthesis of complex natural products. In one instance, a carbamate was directly transformed into a key amide precursor for the synthesis of the natural product atisine. clockss.org The ability to use the stable carbamate functionality as a masked amine that can be unveiled or converted at a late stage is a powerful tool in complex synthesis. The vicinal ketoester moiety, which shares reactivity principles with the oxo group of Benzyl (7-oxoheptyl)carbamate, is also a key intermediate in the synthesis of numerous natural products, highlighting the importance of the carbonyl group's electrophilicity in building molecular complexity. beilstein-journals.org

The structure of Benzyl (7-oxoheptyl)carbamate is frequently employed as a linker to connect a pharmacophore or core scaffold to another functional group, often to modulate biological activity or properties. Carbamates are integral components of many biologically active compounds and are often found in new chemical entities designed for therapeutic purposes. mdpi.com

A prominent example is in the development of histone deacetylase inhibitors (HDACis), an important class of anticancer agents. A series of HDACis was designed and synthesized using a tetrahydro-β-carboline core connected via an aliphatic linker to a zinc-binding hydroxamic acid group. rsc.org In the optimal compound from this series, the linker was derived from a 7-oxoheptyl structure, demonstrating the utility of this specific chain length and functionality in positioning the key components of a biologically active molecule for high-affinity binding to its target. rsc.org

Similarly, in the search for inhibitors of the Polo-Box Domain of Polo-like Kinase 1 (Plk1), another cancer target, a structurally related compound, tert-Butyl (6-oxohexyl)carbamate, was used to synthesize a family of potential inhibitors. nih.gov The oxo-group was used as a chemical handle to attach various side chains, enabling the exploration of the structure-activity relationship (SAR) of the scaffold. nih.gov These examples underscore the strategic importance of intermediates like Benzyl (7-oxoheptyl)carbamate in constructing libraries of potential drug candidates and optimizing lead compounds. core.ac.ukscirp.org

Role in the Total Synthesis of Natural Products and Analogues.

Contribution to Protecting Group Chemistry Beyond Amine Protection

While the benzyl carbamate group is fundamentally a protecting group for an amine, the presence of this specific group within the Benzyl (7-oxoheptyl)carbamate molecule enables sophisticated synthetic sequences that rely on the selective manipulation of different functionalities.

In multi-step synthesis involving polyfunctional molecules, the ability to selectively remove one protecting group while others remain intact is crucial. This concept is known as orthogonality. organic-chemistry.org The benzyl carbamate (Cbz) group is a key member of an orthogonal set of common amine protecting groups that includes tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com

The Cbz group is characteristically stable to both the acidic conditions (e.g., trifluoroacetic acid) used to cleave Boc groups and the basic conditions (e.g., piperidine) used to remove Fmoc groups. masterorganicchemistry.comorganic-chemistry.org The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). medchemexpress.commasterorganicchemistry.comorganic-chemistry.org This distinct deprotection method allows a synthetic chemist to "address" a Cbz-protected amine at a specific point in a synthetic sequence without disturbing other acid- or base-labile protecting groups present in the molecule. masterorganicchemistry.com This orthogonality is essential for the efficient synthesis of complex peptides, natural products, and other advanced molecular targets. masterorganicchemistry.comcore.ac.uk

Table: Comparison of Common Orthogonal Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|

| Benzyl carbamate | Cbz, Z | H₂, Pd/C (Hydrogenolysis) masterorganicchemistry.com | Stable to acid and base |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) masterorganicchemistry.com | Stable to base and hydrogenolysis |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) masterorganicchemistry.com | Stable to acid and hydrogenolysis |

The robust nature of the Cbz protecting group in Benzyl (7-oxoheptyl)carbamate facilitates the selective chemical manipulation of the oxo functional group. organic-chemistry.org By rendering the amine non-nucleophilic and non-basic, the Cbz group effectively isolates the reactivity of the carbonyl group. masterorganicchemistry.comorganic-chemistry.org

This allows for a wide range of transformations to be performed selectively at the oxo- end of the molecule. For example, as previously mentioned, the aldehyde can be converted into an acyl hydrazone without affecting the protected amine. medchemexpress.com Other potential reactions include Wittig olefination, Grignard additions, reductive amination, and aldol (B89426) condensations. The protected amine remains inert during these transformations and can be deprotected at a later synthetic stage when desired. medchemexpress.comorganic-chemistry.org This ability to chemically differentiate between two reactive functional groups within the same molecule is a powerful strategy that simplifies the synthesis of complex polyfunctional compounds and is a key advantage offered by intermediates like Benzyl (7-oxoheptyl)carbamate. tesisenred.net

Orthogonality with Other Protecting Groups in Multi-Step Synthesis.

Precursor Role in the Synthesis of Advanced Functional Materials.

The unique structural attributes of Benzyl (7-oxoheptyl)carbamate make it a valuable starting material for creating more complex molecules with potential applications in medicinal chemistry and materials science. The benzyl carbamate group can be readily transformed or removed, while the terminal oxo group provides a reactive site for further functionalization.

The conversion of the terminal aldehyde of Benzyl (7-oxoheptyl)carbamate to a carboxylic acid, followed by coupling with hydroxylamine, can yield the corresponding hydroxamic acid, Benzyl N-[7-(hydroxyamino)-7-oxoheptyl]carbamate nih.gov. Hydroxamic acids are a significant class of compounds known for their metal-chelating properties and are found in a variety of biologically active molecules, including histone deacetylase (HDAC) inhibitors nih.govrsc.org. The general synthesis of hydroxamic acids from carboxylic acids can be achieved using coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or via the activation of the carboxylic acid nih.gov.

Alternatively, the carbamate functionality itself can be directly converted into an amide. A general method for this transformation involves the reaction of a benzyl carbamate with an acyl chloride in the presence of sodium iodide clockss.org. This one-step process provides a direct route to N-acylated products. While specific examples utilizing Benzyl (7-oxoheptyl)carbamate are not prevalent in the literature, the established methodology for benzyl carbamates suggests its applicability. For instance, benzyl carbamates can be transformed into their corresponding acetamides in good yields clockss.org.

The synthesis of amide derivatives is a cornerstone of medicinal chemistry, as the amide bond is a fundamental component of peptides and numerous pharmaceuticals organic-chemistry.org. The ability to convert Benzyl (7-oxoheptyl)carbamate into various amide derivatives underscores its utility as a building block in drug discovery.

Table 1: Representative Amide and Hydroxamic Acid Derivatives from Carbamate Precursors

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Benzyl carbamate | Acetyl chloride, Sodium iodide, Acetonitrile (B52724), 60°C, 7h | N-Acetyl derivative | 84 | clockss.org |

| tert-Butyl carbamate | Acetyl chloride, Sodium iodide, Acetonitrile, 60°C, 42h | N-Acetyl derivative | 61 | clockss.org |

| Carboxylic Acid | O-Benzylhydroxylamine, CDI, then H₂, Pd/C | Hydroxamic acid | Excellent | nih.gov |

Carbamates are excellent precursors for the synthesis of ureas and thiocarbamates. The general strategy involves the in-situ generation of an isocyanate from the carbamate, which can then be trapped by an amine or a thiol. One approach involves the use of a coupling reagent like ethyl 2-cyano-2-(2-nitrophenylsulfonyloximino)acetate (o-NosylOXY), which can promote the Lossen rearrangement of a hydroxamic acid intermediate derived from the carbamate organic-chemistry.org.

A more direct route for the conversion of carbamates to ureas involves reaction with aluminum amide complexes arkat-usa.org. This method is suitable for preparing bi-, tri-, and tetra-substituted ureas from carbamate-protected primary or secondary amines. The reaction of an isocyanate, generated from the carbamate, with an amine is a fundamental method for urea (B33335) formation conicet.gov.ar.

Similarly, thiocarbamates can be synthesized from carbamate precursors. Acyl isocyanates, generated from primary amides (which can be derived from carbamates), react with a range of nucleophiles, including thiols, to form thiocarbamates organic-chemistry.org. The direct reaction of an isocyanate with a thiol is a common method for synthesizing S-alkyl thiocarbamates conicet.gov.ar. These compounds have received considerable attention due to their biological activities, including their use as herbicides conicet.gov.ar.

While the direct conversion of Benzyl (7-oxoheptyl)carbamate to ureas and thiocarbamates is not explicitly detailed in the surveyed literature, the general synthetic routes established for other carbamates provide a clear and viable pathway for these transformations.

Table 2: Synthesis of Ureas and Thiocarbamates from Carbamate-Related Precursors

| Precursor Type | Reagents and Conditions | Product Type | General Yield | Reference |

| Primary Amide | Oxalyl chloride, then Amine/Alcohol/Thiol | Acyl Urea/Carbamate/Thiocarbamate | 60-93% | organic-chemistry.org |

| Carbamate | Trimethylaluminum, Amine | Substituted Urea | High | arkat-usa.org |

| Isocyanate | Thiol | Thiocarbamate | High | conicet.gov.ar |

Advanced Characterization and Computational Studies of Benzyl 7 Oxoheptyl Carbamate and Analogs

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in Benzyl (B1604629) (7-oxoheptyl)carbamate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Benzyl (7-oxoheptyl)carbamate. Both ¹H and ¹³C NMR spectra offer precise information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of related carbamate (B1207046) compounds, characteristic signals are observed. For instance, the protons of the benzyl group's aromatic ring typically appear as a multiplet in the range of δ 7.28-7.40 ppm. The methylene (B1212753) protons of the benzyl group (C₆H₅CH₂ O) are often seen as a singlet around δ 5.11 ppm. The protons of the methylene group adjacent to the carbamate nitrogen (NH -CH₂ ) would likely resonate around δ 3.0-3.4 ppm, often as a quartet. The aldehydic proton in the 7-oxoheptyl chain would produce a distinct signal, likely a triplet, further downfield. rsc.orgrsc.org

The ¹³C NMR spectra provide complementary information. The carbonyl carbon of the carbamate group is typically observed around δ 156.0 ppm. mdpi.com The carbons of the benzyl group's aromatic ring would appear between δ 128 and 136 ppm. The methylene carbon of the benzyl group is expected around δ 66.2 ppm, while the carbons of the heptyl chain would have distinct signals reflecting their positions relative to the functional groups. rsc.org For example, in analogous N-alkylcarbamates, the nitrogenated methylene carbon (C-1') appears around δ 41, and the methyl group of the alkyl chain is seen around δ 14. ugr.es

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzyl (7-oxoheptyl)carbamate

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C₆H ₅ | 7.28-7.40 (m) | 128.0-136.0 |

| C₆H₅C H₂ | 5.11 (s) | 66.2 |

| NH | ~4.8-5.2 (br s) | - |

| N-C H₂-(CH₂)₄-CHO | ~3.15 (q) | ~41.0 |

| NH-CH₂-(C H₂)₄-CHO | ~1.3-1.7 (m) | ~20-32 |

| (CH₂)₄-C HO | ~2.4 (t) | ~200+ |

| C =O (carbamate) | - | ~156.6 |

Note: These are predicted values based on analogous structures and may vary slightly in experimental data. m = multiplet, s = singlet, q = quartet, t = triplet, br s = broad singlet.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In Benzyl (7-oxoheptyl)carbamate, several characteristic absorption bands are expected. A broad peak in the region of 3300-3400 cm⁻¹ would indicate the N-H stretching vibration of the carbamate group. mdpi.com The C=O stretching vibration of the carbamate carbonyl is a strong, sharp peak typically appearing around 1680-1700 cm⁻¹. mdpi.comumich.edu Another strong C=O stretching band for the aldehyde group would be expected around 1720-1740 cm⁻¹. The C-O stretching of the ester-like portion of the carbamate would likely be observed in the 1230-1250 cm⁻¹ region. mdpi.com Additionally, C-H stretching vibrations from the aromatic and aliphatic portions of the molecule would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. mdpi.comumich.edu

Table 2: Characteristic IR Absorption Frequencies for Benzyl (7-oxoheptyl)carbamate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (carbamate) | Stretching | 3300-3400 |

| C=O (carbamate) | Stretching | 1680-1700 |

| C=O (aldehyde) | Stretching | 1720-1740 |

| C-O (carbamate) | Stretching | 1230-1250 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

Mass spectrometry (MS) is used to determine the molecular weight of Benzyl (7-oxoheptyl)carbamate and to gain structural information from its fragmentation patterns. The molecular ion peak [M]⁺ would correspond to the exact mass of the compound. In high-resolution mass spectrometry (HR-MS), this can be used to confirm the molecular formula.

Common fragmentation patterns for benzyl carbamates involve the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another characteristic fragmentation is the loss of the benzyl group to give [M-C₇H₇]⁺. Cleavage of the carbamate group can also occur, leading to various fragment ions. For example, loss of CO₂ is a common fragmentation pathway for carbamates. The 7-oxoheptyl chain can also undergo fragmentation, particularly alpha-cleavage adjacent to the carbonyl group.

Infrared (IR) Spectroscopy for Functional Group Identification.

Chromatographic and Separation Science Techniques for Analysis and Purification

Chromatographic techniques are essential for assessing the purity of Benzyl (7-oxoheptyl)carbamate and for its purification.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity and quantifying Benzyl (7-oxoheptyl)carbamate. vulcanchem.com Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of carbamates. news-medical.net In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). news-medical.netthermofisher.com The retention time of the compound can be adjusted by changing the composition of the mobile phase. For instance, increasing the organic solvent content would typically decrease the retention time.

HPLC can also be used for the separation of stereoisomers if a chiral stationary phase is employed. For quantitative analysis, a detector such as a UV-Vis detector is used, and the concentration of the compound is determined by comparing its peak area to that of a known standard. Purity is assessed by the presence of a single, sharp peak at the expected retention time. mdpi.com

Table 3: Typical HPLC Parameters for Carbamate Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient news-medical.netthermofisher.com |

| Detector | UV-Vis |

| Flow Rate | 0.5-1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of chemical reactions and for screening for the presence of Benzyl (7-oxoheptyl)carbamate. rsc.org A small amount of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

The choice of eluent is crucial for achieving good separation. For carbamates, mixtures of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or chloroform (B151607) are often used. rsc.orgoup.com The position of the compound on the developed chromatogram is indicated by its retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The spots can be visualized under UV light or by staining with a suitable reagent, such as p-dimethylaminobenzaldehyde, which is often used for detecting carbamates. oup.com

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Stereoisomer Separation.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provides a powerful lens for examining the molecular properties and potential behavior of "Benzyl (7-oxoheptyl)carbamate" and its analogs. By employing a range of computational methods, from the highly accurate Density Functional Theory (DFT) to the efficient Molecular Mechanics (MM) and semiempirical methods, it is possible to gain deep insights into the electronic structure, conformational landscape, and potential interactions of these molecules without the need for extensive experimental work. These in silico approaches are invaluable for rational drug design, materials science, and understanding fundamental chemical principles.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) has emerged as a standard tool for investigating the electronic properties of molecular systems. For "Benzyl (7-oxoheptyl)carbamate," DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31+G(d) or larger, can provide a wealth of information about its structure and reactivity. udayton.eduudayton.eduscirp.org

Optimized Geometry and Structural Parameters: DFT calculations begin with the optimization of the molecular geometry to find the lowest energy conformation. This process yields precise bond lengths, bond angles, and dihedral angles. For "Benzyl (7-oxoheptyl)carbamate," key parameters would include the lengths of the C=O, C-N, and O-C bonds within the carbamate linkage, as well as the geometry of the benzyl group and the heptyl chain. Studies on similar N-benzyl carbamates have shown that DFT methods can accurately predict these parameters. pnrjournal.com For instance, the C-N bond in the carbamate group is expected to have some double bond character due to resonance, which would be reflected in a shorter bond length compared to a typical C-N single bond.

Electronic Properties and Reactivity Descriptors: From the optimized geometry, a variety of electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to nucleophilic or electrophilic attack. orientjchem.org For "Benzyl (7-oxoheptyl)carbamate," the oxygen atom of the carbonyl group would be a region of high negative potential, indicating its role as a hydrogen bond acceptor.

Furthermore, Frontier Molecular Orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability. These calculations can also determine global reactivity descriptors such as chemical hardness, softness, and electronegativity, which are crucial for predicting how the molecule will behave in different chemical environments.

Vibrational Analysis: DFT calculations can also predict the vibrational frequencies of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra. scirp.org For "Benzyl (7-oxoheptyl)carbamate," the characteristic stretching frequency of the carbonyl group (C=O) in the carbamate and the ketone would be of particular interest. These calculated frequencies can aid in the interpretation of experimental spectra and confirm the presence of specific functional groups.

A hypothetical data table summarizing the results of a DFT study on "Benzyl (7-oxoheptyl)carbamate" is presented below.

| Parameter | Calculated Value (B3LYP/6-31+G(d)) |

| C=O (carbamate) bond length | 1.23 Å |

| C-N (carbamate) bond length | 1.35 Å |

| C=O (ketone) bond length | 1.21 Å |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

| C=O (carbamate) stretch | 1715 cm⁻¹ |

| C=O (ketone) stretch | 1730 cm⁻¹ |

Molecular Mechanics (MM) and Semiempirical Methods for Conformational Analysis and Stability

While DFT provides high accuracy, it can be computationally expensive for large molecules or for exploring a vast conformational space. Molecular Mechanics (MM) and semiempirical methods offer a more efficient alternative for studying the conformational landscape and relative stabilities of different isomers of "Benzyl (7-oxoheptyl)carbamate." scirp.org

Conformational Search: The long and flexible heptyl chain in "Benzyl (7-oxoheptyl)carbamate" allows for a multitude of possible conformations. MM methods, using force fields like MMFF94 or AMBER, can be employed to perform a systematic conformational search. This involves rotating the single bonds in the molecule and calculating the potential energy of each resulting conformation. The goal is to identify the low-energy conformers that are most likely to be populated at room temperature. The results of such a search can be visualized in a Ramachandran-like plot, showing the distribution of conformers as a function of key dihedral angles.

Rotational Barriers and Isomerism: Similar to other carbamates, "Benzyl (7-oxoheptyl)carbamate" can exist as E and Z isomers due to the restricted rotation around the C-N bond. udayton.eduudayton.edu Semiempirical methods, such as PM3 or AM1, can be used to calculate the energy barrier for this rotation. scirp.org These methods provide a good balance between computational cost and accuracy for such dynamic processes. The relative stability of the E and Z isomers can also be determined, which is crucial for understanding its behavior in solution. Studies on related N-benzyl-N-methylcarbamoyl chlorides have shown that the energy difference between such isomers is often small, typically less than 1 kcal/mol. udayton.eduudayton.edu

A hypothetical data table summarizing the results of a conformational analysis of "Benzyl (7-oxoheptyl)carbamate" is presented below.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-C-C) |

| Global Minimum | 0.0 | 178.5° |

| Conformer 2 | 1.2 | -65.2° |

| Conformer 3 | 1.8 | 68.9° |

| E/Z Rotational Barrier | 15.5 | - |

In Silico Modeling for Predicting Molecular Behavior and Interactions

In silico modeling encompasses a broad range of computational techniques used to predict how a molecule will behave and interact with other molecules, particularly biological macromolecules. For "Benzyl (7-oxoheptyl)carbamate," these methods can be used to hypothesize potential biological targets and to understand the nature of its interactions at a molecular level.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. conicet.gov.ar If "Benzyl (7-oxoheptyl)carbamate" were to be investigated as a potential enzyme inhibitor, for example, of a hydrolase or a kinase, docking studies could be performed. conicet.gov.arresearchgate.net A three-dimensional model of the target protein would be used, and the compound would be docked into the active site. The docking algorithm would generate multiple possible binding poses, which would then be scored based on factors like intermolecular forces and shape complementarity. The results would provide a hypothesis about the binding mode and the key amino acid residues involved in the interaction. For instance, the carbamate and ketone carbonyls could act as hydrogen bond acceptors, while the benzyl group could engage in hydrophobic or π-π stacking interactions. researchgate.net

Molecular Dynamics (MD) Simulations: To further investigate the stability of the docked complex and to explore the dynamic nature of the interaction, Molecular Dynamics (MD) simulations can be performed. biorxiv.orgnih.gov An MD simulation calculates the trajectory of atoms and molecules over time, providing a detailed view of the conformational changes and intermolecular interactions. For a complex of "Benzyl (7-oxoheptyl)carbamate" and a target protein, an MD simulation could reveal the stability of the binding pose over several nanoseconds, the flexibility of the ligand in the binding pocket, and the role of water molecules in mediating the interaction. nih.gov

A hypothetical data table summarizing the results of an in silico modeling study of "Benzyl (7-oxoheptyl)carbamate" with a hypothetical enzyme target is presented below.

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Interacting Residues | Tyr123 (H-bond), Phe234 (π-π stacking), Val89 (hydrophobic) |

| RMSD of Ligand in MD (Å) | 1.5 ± 0.3 |

| Key H-bond distances (Å) | C=O (carbamate)...Tyr123-OH: 2.8; C=O (ketone)...Backbone-NH: 3.1 |

Future Research Directions and Perspectives in the Chemistry of Benzyl 7 Oxoheptyl Carbamate

Exploration of Green Chemistry Principles in its Synthesis and Transformations

The future synthesis and modification of Benzyl (B1604629) (7-oxoheptyl)carbamate are expected to be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency.

Biocatalysis: A significant area of exploration is the use of enzymes for the synthesis and transformation of carbamates. Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.govbeilstein-journals.org For instance, promiscuous esterases have been successfully used for carbamate (B1207046) synthesis in aqueous media. nih.gov Future research could focus on identifying or engineering enzymes, such as lipases or acyltransferases, for the efficient synthesis of Benzyl (7-oxoheptyl)carbamate, potentially starting from more sustainable materials. nih.govbeilstein-journals.org This chemo-enzymatic approach could also be applied to its transformations, such as the selective reduction of the ketone or modifications of the carbamate group. unimi.it

Sustainable Reagents and Solvents: Traditional carbamate synthesis often involves hazardous reagents like phosgene (B1210022) or isocyanates. acs.orgnih.gov A key research direction is the development of synthetic routes that avoid these toxic substances. rsc.orgrsc.org The use of carbon dioxide (CO2) as a C1 source is a particularly attractive green alternative for creating the carbamate moiety. acs.orgresearchgate.net Research into catalytic systems, perhaps using metal catalysts or organocatalysts, that can efficiently incorporate CO2 to form Benzyl (7-oxoheptyl)carbamate from the corresponding amine would be a significant advancement. acs.orgnih.gov Additionally, the replacement of conventional organic solvents with greener alternatives like water or bio-based solvents is a critical aspect of sustainable synthesis. nih.govarborpharmchem.com

Atom Economy and Waste Reduction: Future synthetic strategies will likely focus on maximizing atom economy. This includes designing reactions where most of the atoms from the reactants are incorporated into the final product. Methods like one-pot transformations, which avoid the isolation of intermediates, and catalytic processes that minimize waste are central to this goal. nih.gov For example, developing a one-pot synthesis of Benzyl (7-oxoheptyl)carbamate from readily available precursors would be a significant step forward.

| Green Chemistry Approach | Potential Application for Benzyl (7-oxoheptyl)carbamate | Key Benefits |

| Biocatalysis | Enzymatic synthesis from amine and benzyl chloroformate precursors; Selective enzymatic reduction of the ketone. nih.govbeilstein-journals.orgunimi.it | High selectivity, mild reaction conditions, reduced waste. beilstein-journals.org |

| Use of CO2 | Synthesis of the carbamate moiety by reacting the amine with CO2 and a benzyl source. acs.orgresearchgate.netscispace.comacs.org | Utilization of a renewable C1 source, avoidance of toxic phosgene. acs.org |

| Sustainable Solvents | Performing synthesis and transformations in water or other green solvents. nih.govarborpharmchem.com | Reduced environmental impact, improved safety. |

| Catalytic Methods | Development of reusable catalysts for synthesis and transformations. nih.gov | Increased efficiency, reduced waste, lower energy consumption. |

Discovery of Novel Reactivity and Unconventional Transformations of the Ketone-Carbamate Moiety

The bifunctional nature of Benzyl (7-oxoheptyl)carbamate, containing both a ketone and a carbamate, offers a rich landscape for exploring novel chemical reactions.

Intramolecular Reactions: The seven-carbon chain separating the ketone and the carbamate provides an ideal template for investigating intramolecular cyclization reactions. Depending on the reaction conditions and catalysts used, various heterocyclic structures could be formed. For example, reductive amination could lead to the formation of a cyclic amine. Research could explore conditions for thermal or photochemical activation to induce novel cyclizations. rsc.org

Transformations of the Ketone Group: Beyond standard ketone chemistry (e.g., reduction, Grignard reactions), future research could investigate less conventional transformations. This might include exploring enzymatic reductions for enantioselective synthesis of the corresponding alcohol or novel C-H activation reactions at positions alpha to the carbonyl group. rsc.orgrsc.org

Reactivity of the Carbamate Moiety: The carbamate group in Benzyl (7-oxoheptyl)carbamate is more than just a protecting group for the amine. The resonance structure of the carbamate influences its reactivity. nih.govacs.org Studies could explore its participation in directed reactions, where the carbamate group influences the reactivity of other parts of the molecule. The development of new methods for the deprotection or transformation of the carbamate under mild and selective conditions is also an area of interest.

| Reaction Type | Potential Transformation of Benzyl (7-oxoheptyl)carbamate | Potential Products |

| Intramolecular Cyclization | Reductive amination of the ketone with the deprotected amine. | Substituted cyclic amines. |

| Alpha-Amination | Conversion of the ketone to a cyanohydrin followed by nitrene insertion. rsc.orgrsc.org | α-amino ketones after hydrolysis. rsc.org |

| Photochemical Cleavage | Photogeneration of the free amine from α-keto carbamate derivatives. acs.org | Free amine and a photocyclization product. acs.org |

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For Benzyl (7-oxoheptyl)carbamate to be a viable building block in industrial applications, scalable and efficient production methods are essential. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing.

Flow Chemistry Synthesis: Continuous flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and consistency. amf.chseqens.com The synthesis of carbamates has been successfully demonstrated in flow reactors, often coupled with techniques like biocatalysis or high-energy transformations. beilstein-journals.orgbeilstein-journals.orgunimi.itvapourtec.comnih.gov Future research will focus on developing a robust, multi-step flow process for the synthesis of Benzyl (7-oxoheptyl)carbamate, potentially starting from basic feedstocks. vapourtec.comnih.gov This approach is particularly beneficial for managing exothermic reactions or handling unstable intermediates safely. labmanager.comthechemicalengineer.com

Automated Synthesis Platforms: The integration of flow reactors with automated control systems can enable the on-demand synthesis of Benzyl (7-oxoheptyl)carbamate and its derivatives. aiche.orginnovationnewsnetwork.comnus.edu.sg These automated platforms can perform multi-step syntheses with minimal human intervention, accelerating the discovery and optimization of new reaction pathways. aiche.orginnovationnewsnetwork.com This technology could be used to rapidly generate a library of derivatives of Benzyl (7-oxoheptyl)carbamate for screening in various applications.

Scalability and Process Intensification: A key advantage of flow chemistry is its straightforward scalability. labmanager.comspirochem.com Instead of redesigning larger reactors, production can be increased by running the flow system for longer periods or by using multiple reactors in parallel. This "scaling out" approach simplifies the transition from laboratory-scale research to industrial production. labmanager.com

| Technology | Application to Benzyl (7-oxoheptyl)carbamate | Advantages |

| Flow Chemistry | Continuous synthesis from starting materials. beilstein-journals.orgvapourtec.comnih.gov | Enhanced safety, precise control, improved yield and purity. amf.chseqens.comthechemicalengineer.com |

| Automated Synthesis | On-demand production of the compound and its derivatives. aiche.orginnovationnewsnetwork.comnus.edu.sgsyrris.com | Rapid optimization, high-throughput screening, reduced manual labor. aiche.org |

| Telescoped Reactions | Combining multiple synthetic steps into a single continuous flow process. beilstein-journals.orgbeilstein-journals.org | Minimized handling of intermediates, increased efficiency. beilstein-journals.org |

Design of Next-Generation Molecular Architectures Utilizing the Compound's Core Structure

The bifunctional nature of Benzyl (7-oxoheptyl)carbamate makes it an excellent starting point for the design of more complex and functional molecules.

Pharmaceutical and Agrochemical Applications: Carbamate structures are present in a wide range of biologically active compounds, including drugs and pesticides. rsc.orgnih.gov The unique structure of Benzyl (7-oxoheptyl)carbamate could serve as a scaffold for the development of new therapeutic agents. For example, the ketone could be a site for introducing various substituents, while the amine, once deprotected, could be functionalized to interact with biological targets. Research in this area would involve synthesizing libraries of derivatives and screening them for biological activity. nih.govmdpi.com

Polymer Chemistry: The compound's two functional groups allow it to act as a monomer or a functional building block in polymer synthesis. evitachem.com For instance, after deprotection of the amine, it could be used in the synthesis of polyamides or polyurethanes. The ketone group along the polymer chain could then be used for post-polymerization modifications, allowing for the creation of functional materials with tailored properties. Carbamates are also being explored for creating sequence-defined polymers. acs.org

Advanced Materials: The ability to form self-assembling structures is another area of interest. Certain carbamate-based molecules have been shown to act as gelators, forming soft materials with potential applications in areas like drug delivery or as electrolytes. odu.edu Future studies could investigate the self-assembly properties of Benzyl (7-oxoheptyl)carbamate and its derivatives to create novel functional materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.